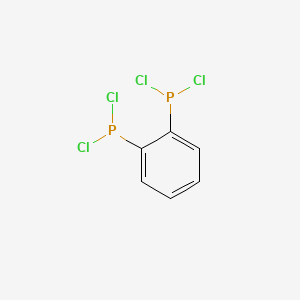

1,2-Bis(dichlorophosphino)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro-(2-dichlorophosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYHSFVSIYJSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391390 | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82495-67-8 | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82495-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082495678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AM9992RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 1,2-Bis(dichlorophosphino)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organophosphorus compound 1,2-Bis(dichlorophosphino)benzene. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and materials science. While detailed spectral data is available in the primary literature, this document consolidates the expected spectroscopic characteristics and provides standardized experimental protocols for obtaining such data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. The definitive and complete characterization, including detailed spectral assignments, has been reported by Zander, E., et al. in ChemPlusChem (2023). Researchers should refer to this publication for the primary data.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ | Data reported in Zander, E., et al. (2023) | Aromatic Protons | ||

| ¹³C NMR | CDCl₃ | Data reported in Zander, E., et al. (2023) | Aromatic Carbons | ||

| ³¹P NMR | CDCl₃ | Data reported in Zander, E., et al. (2023) | PCl₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data reported in Zander, E., et al. (2023) | P-Cl stretching, C-H aromatic stretching, C=C aromatic stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data reported in Zander, E., et al. (2023) | [M]⁺, fragmentation ions |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of at least 300 MHz for ¹H NMR is recommended.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: A wide range, e.g., -200 to 200 ppm, is advisable for phosphorus compounds.

-

Number of Scans: 128-512.

-

Relaxation Delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid sample of this compound directly onto the crystal.

-

Acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Analysis:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Mandatory Visualization

The synthesis of this compound is a key process for its utilization. The following diagram illustrates the synthetic pathway.

Caption: Synthetic pathway for this compound.

Chemical structure and IUPAC name of 1,2-Bis(dichlorophosphino)benzene

This technical guide provides a comprehensive overview of 1,2-Bis(dichlorophosphino)benzene, a significant organophosphorus compound utilized as a precursor in the synthesis of chelating diphosphine ligands. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and handling.

Chemical Structure and IUPAC Nomenclature

This compound is an organophosphorus compound with the chemical formula C₆H₄(PCl₂)₂.[1] The molecule consists of a benzene (B151609) ring substituted at the 1 and 2 positions with dichlorophosphino groups.

The preferred IUPAC name for this compound is (1,2-Phenylene)bis(phosphonous dichloride) .[1] An alternative IUPAC name is dichloro-(2-dichlorophosphanylphenyl)phosphane.[2]

Molecular Structure:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₄Cl₄P₂[1] |

| Molar Mass | 279.85 g·mol⁻¹[1][3] |

| Appearance | Colorless viscous liquid[1][3] |

| Boiling Point | 97–99 °C at 0.001 torr[1][4] |

| Density | 1.545 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.662[4] |

| Flash Point | >110 °C[4][5] |

| CAS Number | 82495-67-8[1] |

Experimental Protocols: Synthesis

There are established methods for the synthesis of this compound. Two primary routes are detailed below.

1. Synthesis from 1,2-Dibromobenzene (B107964)

This method involves a multi-step process starting from 1,2-dibromobenzene.[1]

-

Step 1: Lithiation: 1,2-dibromobenzene undergoes sequential lithiation.

-

Step 2: Phosphinylation: The resulting species is treated with (Et₂N)₂PCl (diethylaminodichlorophosphine) to yield the intermediate C₆H₄[P(NEt₂)₂]₂.

-

Step 3: Cleavage: The intermediate is then treated with hydrogen chloride (HCl) to cleave the P-N bonds, affording the final product, this compound, and diethylamine (B46881) hydrochloride as a byproduct.[1]

The overall reaction is: C₆H₄[P(NEt₂)₂]₂ + 8 HCl → C₆H₄(PCl₂)₂ + 4 Et₂NH₂Cl[1]

2. Chlorination of 1,2-Diphosphinobenzene

An alternative high-yield synthesis involves the direct chlorination of 1,2-diphosphinobenzene.

-

Reactants: 1,2-diphosphinobenzene and phosphorus pentachloride (PCl₅).

-

Process: The chlorination of the P-H functions of 1,2-diphosphinobenzene with PCl₅ results in the formation of this compound.

-

Yield: This method has been reported to achieve high yields of 93%.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 1,2-dibromobenzene.

Caption: Synthesis of this compound.

Handling and Safety

This compound is classified as a corrosive substance.[1] It causes severe skin burns and eye damage.[2][5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is also sensitive to air and moisture and should be handled and stored under an inert atmosphere. The compound has a noticeable stench.[5]

References

An In-depth Technical Guide to the Reactivity of 1,2-Bis(dichlorophosphino)benzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,2-bis(dichlorophosphino)benzene, a key building block in organophosphorus chemistry. Due to the high reactivity of its P-Cl bonds, this compound serves as a versatile precursor for a wide array of diphosphine ligands and other organophosphorus compounds. This document details its reactions with various nucleophiles, including amines, alcohols, and organometallic reagents. Experimental protocols, quantitative data, and reaction pathways are presented to offer a thorough resource for researchers in synthetic chemistry, catalysis, and materials science.

Introduction

This compound, with the chemical formula C₆H₄(PCl₂)₂, is a colorless, viscous liquid that is highly reactive towards nucleophiles.[1][2] The two dichlorophosphino groups attached to adjacent positions on the benzene (B151609) ring provide a platform for the synthesis of a diverse range of bidentate phosphine (B1218219) ligands. These ligands are of significant interest due to their applications in homogeneous catalysis, coordination chemistry, and materials science. The reactivity of the phosphorus-chlorine bond allows for the facile introduction of a variety of organic moieties, enabling the fine-tuning of the steric and electronic properties of the resulting diphosphine products.

This guide will systematically explore the reactions of this compound with several classes of nucleophiles, providing detailed experimental procedures and summarizing the key outcomes.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves the chlorination of 1,2-diphosphinobenzene with phosphorus pentachloride (PCl₅).[3]

Experimental Protocol: Synthesis of this compound [3]

-

Materials: 1,2-diphosphinobenzene, Phosphorus pentachloride (PCl₅), Solvent (e.g., hexane).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2-diphosphinobenzene in a dry, non-polar solvent such as hexane (B92381) is prepared.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of solid phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The reaction mixture is then filtered under inert atmosphere to remove any solid by-products.

-

The solvent is removed from the filtrate under reduced pressure to yield this compound as a viscous liquid.

-

Quantitative Data:

| Product | Yield | Reference |

| This compound | 93% | [3] |

Reactions with Nucleophiles

The P-Cl bonds in this compound are highly susceptible to nucleophilic attack. This section details the reactions with various classes of nucleophiles.

Reactions with Amines

The reaction of this compound with primary amines typically leads to the formation of cyclic diazaphosphole derivatives through a dehydrochlorination reaction.[3] The reaction with secondary amines is expected to yield the corresponding bis(diaminophosphino)benzene derivatives.

Reaction with Primary Amines:

dot

Caption: Reaction of this compound with primary amines.

Experimental Protocol: Reaction with Bulky Primary Amines [3]

-

Materials: this compound, bulky primary amine (e.g., 2,4,6-tri-tert-butylaniline), triethylamine (B128534) (or another non-nucleophilic base), dry solvent (e.g., toluene (B28343) or THF).

-

Procedure:

-

A solution of this compound in a dry solvent is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of the primary amine and triethylamine (as an HCl scavenger) in the same solvent is added dropwise to the stirred solution of the phosphine.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The triethylammonium (B8662869) chloride precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data for Reactions with Primary Amines:

| Primary Amine (R-NH₂) | Product | Yield | Reference |

| 2,6-dimesitylphenylamine (Ter-NH₂) | 1,3-Di(2,6-dimesitylphenyl)-1,3-dihydrobenzo[d][1][3][4]diazaphosphole | N/A | [3] |

| 2,6-bis(benzhydryl)-4-tert-butylphenylamine (tBuBhp-NH₂) | 1,3-Di(2,6-bis(benzhydryl)-4-tert-butylphenyl)-1,3-dihydrobenzo[d][1][3][4]diazaphosphole | N/A | [3] |

| 2,4,6-tri-tert-butylphenylamine (Mes*-NH₂) | 1,3-Di(2,4,6-tri-tert-butylphenyl)-1,3-dihydrobenzo[d][1][3][4]diazaphosphole | N/A | [3] |

| 1,1,7,7-tetraethyl-3,3,5,5-tetramethyl-s-hydrindacenylamine (EMind-NH₂) | 1,3-Di(1,1,7,7-tetraethyl-3,3,5,5-tetramethyl-s-hydrindacenyl)-1,3-dihydrobenzo[d][1][3][4]diazaphosphole | N/A | [3] |

Note: Specific yield data for these reactions were not provided in the cited literature, but the formation of the cyclized products was confirmed.

Reactions with Alcohols and Phenols

The reaction of this compound with alcohols or phenols in the presence of a base is expected to yield the corresponding bis(alkoxy)phosphino or bis(phenoxy)phosphino derivatives.

General Reaction with Alcohols/Phenols:

dot

Caption: Reaction with alcohols or phenols.

Experimental Protocol: General Reaction with Alcohols or Phenols

-

Materials: this compound, alcohol or phenol (B47542), non-nucleophilic base (e.g., triethylamine or pyridine), dry aprotic solvent (e.g., THF, diethyl ether, or toluene).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol or phenol and the base in the dry solvent.

-

Cool the solution to 0 °C or a lower temperature.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Remove the precipitated salt by filtration under inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the product by distillation under high vacuum or column chromatography.

-

Quantitative Data for Reactions with Alcohols and Phenols:

| Alcohol/Phenol (R-OH) | Product | Yield | Spectroscopic Data (³¹P NMR) |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with the P-Cl bonds of this compound to form new P-C bonds. These reactions are fundamental for the synthesis of a wide variety of tertiary diphosphine ligands.

Reaction with Grignard or Organolithium Reagents:

dot

Caption: Synthesis of tertiary diphosphines.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz)

-

Materials: this compound, phenyllithium (B1222949) or phenylmagnesium bromide, dry diethyl ether or THF.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of this compound in dry diethyl ether or THF.

-

Cool the solution to a low temperature (typically -78 °C for organolithium reagents or 0 °C for Grignard reagents).

-

Slowly add a solution of the organometallic reagent (at least 4 equivalents) from the dropping funnel to the stirred phosphine solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to give the crude product.

-

The product is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane).

-

Quantitative Data for Reactions with Organometallic Reagents:

| Organometallic Reagent (R-M) | Product | Yield | Spectroscopic Data (³¹P NMR, δ ppm) |

| Phenyllithium (PhLi) | 1,2-Bis(diphenylphosphino)benzene (dppbz) | ~80-90% (Typical) | -13.2 (in CDCl₃)[5] |

| Methylmagnesium bromide (MeMgBr) | 1,2-Bis(dimethylphosphino)benzene | N/A | N/A |

| Ethyllithium (EtLi) | 1,2-Bis(diethylphosphino)benzene | N/A | N/A |

Note: While the synthesis of dppbz is a standard procedure, specific literature with a detailed experimental protocol and yield starting from this compound was not explicitly found in the search. The provided yield is typical for such reactions.

Spectroscopic Characterization

The products of the reactions of this compound are typically characterized by multinuclear NMR spectroscopy, particularly ³¹P NMR, as well as ¹H and ¹³C NMR. Mass spectrometry is also a valuable tool for confirming the molecular weight of the products.

-

³¹P NMR Spectroscopy: This is the most informative technique for characterizing organophosphorus compounds. The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom. For this compound, a singlet is expected in the downfield region. Upon substitution with nucleophiles, the chemical shift will move upfield. For example, the ³¹P NMR chemical shift for 1,2-bis(diphenylphosphino)benzene is approximately -13.2 ppm.[5]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic backbone of the molecule and the substituents attached to the phosphorus atoms. Coupling between phosphorus and adjacent protons or carbons (J-coupling) can provide valuable structural information.

Applications in Drug Development and Research

The diphosphine ligands synthesized from this compound are of paramount importance in catalysis. They are widely used in transition-metal-catalyzed cross-coupling reactions, hydrogenations, and hydroformylations, which are essential transformations in the synthesis of pharmaceuticals and other fine chemicals. The ability to systematically modify the substituents on the phosphorus atoms allows for the creation of ligand libraries for catalyst screening and optimization in drug discovery and development processes.

Conclusion

This compound is a highly valuable and reactive precursor for the synthesis of a wide range of bidentate organophosphorus compounds. Its reactions with amines, alcohols, and organometallic reagents provide access to diverse molecular architectures with tunable properties. This guide has provided an overview of these reactions, including experimental protocols and available quantitative data, to serve as a useful resource for scientists and researchers in the field. Further research to quantify the yields and fully characterize the products of reactions with a broader range of nucleophiles will continue to expand the utility of this important building block.

References

An In-depth Technical Guide to 1,2-Bis(dichlorophosphino)benzene: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, solubility, and stability of 1,2-Bis(dichlorophosphino)benzene. This information is critical for the safe and effective handling, storage, and application of this compound in research and development.

Chemical and Physical Properties

This compound is an organophosphorus compound that serves as a key precursor in the synthesis of various diphosphine ligands, which are widely used in catalysis and coordination chemistry. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆H₄Cl₄P₂ | [1] |

| Molecular Weight | 279.86 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 97-99 °C at 0.001 Torr | [3] |

| Density | 1.545 g/mL at 25 °C | [3] |

| CAS Number | 82495-67-8 | [2] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its use as a reagent in chemical synthesis, its solubility can be inferred. The compound is typically used in reactions carried out in anhydrous, non-protic organic solvents, suggesting good solubility in these media. It is critical to note that due to its high reactivity with protic solvents, it is immiscible and will decompose in solvents such as water and alcohols.

| Solvent | Qualitative Solubility | Rationale/Reference |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in the synthesis of its derivatives.[4] |

| Toluene | Soluble | Commonly used solvent for reactions involving organophosphorus compounds.[5] |

| Hexanes | Soluble | Used as a solvent for purification and reaction workup of similar compounds.[4] |

| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for organophosphorus compounds.[6] |

| Water | Insoluble and Reactive | Highly sensitive to moisture.[3] |

| Alcohols (e.g., Methanol, Ethanol) | Insoluble and Reactive | Reacts with protic solvents. |

Stability and Handling

This compound is a highly reactive compound and requires careful handling and storage to prevent degradation.

Key Stability Information:

-

Air and Moisture Sensitivity : The compound is extremely sensitive to air and moisture and will readily hydrolyze or oxidize upon exposure.[3][7] It should be handled exclusively under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[7] Contact with protic solvents will lead to rapid decomposition.

Recommended Handling and Storage Workflow

To ensure the integrity of this compound, a strict adherence to air-sensitive handling techniques is mandatory. This includes the use of a glovebox or Schlenk line techniques.

Caption: Recommended workflow for the safe handling and storage of this compound.

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of this compound involves the chlorination of 1,2-diphosphinobenzene with phosphorus pentachloride (PCl₅).[8]

Materials:

-

1,2-diphosphinobenzene

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Schlenk flask and other standard air-sensitive technique glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve 1,2-diphosphinobenzene in the anhydrous solvent in a Schlenk flask.

-

Cool the solution to a suitable temperature (e.g., 0 °C).

-

Slowly add PCl₅ to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by ³¹P NMR spectroscopy).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Caption: Synthetic pathway for this compound via chlorination.

Conclusion

This compound is a valuable but highly reactive precursor for the synthesis of diphosphine ligands. Its utility is predicated on a thorough understanding of its limited stability and the necessary handling precautions. While quantitative solubility data is scarce, its demonstrated use in various anhydrous organic solvents provides a practical guide for its application. Strict adherence to air- and moisture-free techniques is paramount to ensure the integrity and reactivity of this compound in any research or development setting.

References

- 1. This compound | C6H4Cl4P2 | CID 3316562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:82495-67-8 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

Hazards and safety precautions for 1,2-Bis(dichlorophosphino)benzene

An In-depth Technical Guide to the Hazards and Safety Precautions for 1,2-Bis(dichlorophosphino)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards and essential safety precautions for handling this compound (CAS RN: 82495-67-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a corrosive and reactive organophosphorus compound that presents significant health and safety risks. It is classified as a substance that causes severe skin burns and eye damage.[1][2][3] The material is also sensitive to air and moisture and is characterized by a strong, unpleasant stench.[1][4]

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements includes recommendations for prevention, response, storage, and disposal.[2][3] Key preventative measures include wearing appropriate personal protective equipment and ensuring adequate ventilation.[4][5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4Cl4P2 | [3][4] |

| Molar Mass | 279.86 g/mol | [3][4] |

| Appearance | Colorless liquid or semi-solid | [3][4] |

| Boiling Point | 97-99 °C at 0.001 Torr | [3][4] |

| Density | 1.5451 g/cm³ at 25 °C | [4] |

| Flash Point | >110 °C | [4] |

| Odor | Stench | [1][4] |

| Stability | Stable under recommended storage conditions, but sensitive to air and moisture.[1][4] |

Toxicological Information

Fire and Explosion Hazards

This compound is a combustible liquid.[6] In the event of a fire, hazardous decomposition products can be released, including:

Suitable Extinguishing Media:

Firefighting Procedures:

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4][5]

Experimental Protocol for Safe Handling

5.1. Engineering Controls:

-

All work with this compound must be conducted in a well-ventilated chemical fume hood.[5]

-

A safety shower and eyewash station must be readily accessible.[7]

5.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[4]

-

Skin Protection: A complete suit protecting against chemicals is required.[4] Gloves should be selected based on their resistance to this specific chemical and breakthrough time.

-

Respiratory Protection: If the risk assessment indicates a need for respiratory protection, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4]

5.3. Handling Procedures:

-

Handle and store under an inert gas such as argon or nitrogen.[1][4]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][4]

-

Wash hands thoroughly after handling.[7]

5.4. Storage Requirements:

First Aid Measures

Immediate medical attention is required in all cases of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][4] |

| Skin Contact | Immediately take off all contaminated clothing and shoes. Wash off with soap and plenty of water. Consult a physician immediately.[1][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][4] |

Spill and Waste Disposal

7.1. Spill Response:

-

Soak up the spill with an inert absorbent material and dispose of it as hazardous waste.[4]

7.2. Waste Disposal:

-

Dispose of unused product and contaminated materials as hazardous waste through a licensed disposal company.[1]

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for risk assessment and control when working with this compound.

Caption: Risk assessment and control workflow for handling this compound.

References

- 1. This compound | CAS#:82495-67-8 | Chemsrc [chemsrc.com]

- 2. This compound | C6H4Cl4P2 | CID 3316562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

Physical properties of 1,2-Bis(dichlorophosphino)benzene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1,2-Bis(dichlorophosphino)benzene, a significant organophosphorus compound utilized as a precursor in the synthesis of chelating diphosphine ligands. The information presented herein is intended to support research and development activities where this compound is of interest.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: (1,2-Phenylene)bis(phosphonous dichloride)

-

CAS Number: 82495-67-8

-

Molecular Formula: C₆H₄Cl₄P₂

-

Molecular Weight: 279.86 g/mol

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. As a viscous, colorless liquid, its boiling point and density are fundamental parameters for experimental design.

Table 1: Summary of Physical Properties

| Physical Property | Value | Conditions |

| Boiling Point | 97-99 °C | at 0.001 Torr |

| Density | 1.545 g/mL | at 25 °C[1] |

| Appearance | Colorless liquid | Standard state |

| Refractive Index | n20/D 1.662 | at 20 °C |

Experimental Protocols

3.1. Determination of Boiling Point under Reduced Pressure

Given the high boiling point of this compound at atmospheric pressure, which could lead to decomposition, its boiling point is determined under a high vacuum. A common and precise method for this is the Thiele tube method or a micro-distillation apparatus.

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is significantly lowered.

-

Apparatus: A Thiele tube or a Kugelrohr distillation apparatus, a thermometer, a capillary tube (sealed at one end), and a vacuum source with a manometer.

-

Methodology:

-

A small sample of this compound is placed in a small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in a heating block.

-

The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.001 Torr) and monitored with a manometer.

-

The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

-

3.2. Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V).

-

Apparatus: A pycnometer of a known volume, a precision analytical balance, and a constant temperature bath.

-

Methodology:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are trapped. The pycnometer is then placed in a constant temperature bath set to 25 °C until thermal equilibrium is reached.

-

The volume is adjusted precisely to the calibration mark of the pycnometer.

-

The exterior of the pycnometer is carefully dried, and it is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthetic Pathways

The synthesis of this compound can be achieved through different routes. Understanding these pathways is crucial for researchers planning to synthesize this reagent.

One common method involves the reaction of 1,2-dibromobenzene.[2] This multi-step synthesis is outlined below.

Caption: Synthesis of this compound from 1,2-dibromobenzene.

An alternative high-yield synthesis involves the chlorination of 1,2-diphosphinobenzene using phosphorus pentachloride (PCl₅).[1]

References

An In-depth Technical Guide to 1,2-Bis(dichlorophosphino)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dichlorophosphino)benzene, with the chemical formula C₆H₄(PCl₂)₂, is a pivotal organophosphorus compound that serves as a versatile precursor in the synthesis of a wide array of chelating diphosphine ligands. These ligands are of significant interest in coordination chemistry and catalysis. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the development of sophisticated molecular architectures.

Introduction and Historical Context

The field of organophosphorus chemistry has its roots in the 19th century, with the first synthesis of a compound containing a phosphorus-carbon bond. The development of diphosphine ligands, particularly those with a rigid aromatic backbone, has been a significant advancement for catalysis, enabling enhanced stability and selectivity in various chemical transformations.

While a precise timeline for the discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and demand for effective diphosphine ligands in the mid to late 20th century. The primary motivation for its synthesis was to create a readily available and reactive intermediate that could be easily converted into a variety of bidentate phosphine (B1218219) ligands with different steric and electronic properties. Its utility as a precursor for ligands of the type C₆H₄(PR₂)₂ has cemented its importance in the field.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow, viscous liquid that is sensitive to moisture.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1,2-Phenylene)bis(phosphonous dichloride) | [2] |

| CAS Number | 82495-67-8 | [2] |

| Molecular Formula | C₆H₄Cl₄P₂ | [1] |

| Molar Mass | 279.86 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 97-99 °C at 0.001 Torr | [1] |

| Density | 1.545 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.662 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Reference(s) |

| ³¹P NMR | Data not explicitly found in search results. | |

| ¹³C NMR | Spectra available, recorded on a Bruker HX-90. | [4] |

| ¹H NMR | Data not explicitly found in search results. | |

| Mass Spec (GC-MS) | Spectra available, recorded on a Thermo Electron MAT 95-XP. | [4] |

Experimental Protocols for Synthesis

There are two primary methods for the synthesis of this compound.

Synthesis from 1,2-Dibromobenzene

This method involves a multi-step process starting with the lithiation of 1,2-dibromobenzene.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diphosphine Ligands from 1,2-Bis(dichlorophosphino)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphine ligands are a critical class of compounds in modern chemistry, primarily serving as chelating agents for transition metals in homogeneous catalysis. The electronic and steric properties of these ligands can be finely tuned, which directly influences the activity, selectivity, and stability of the resulting metal complexes. This tunability is paramount in the development of novel catalytic systems for applications ranging from academic research to the industrial synthesis of pharmaceuticals and fine chemicals.

1,2-Bis(dichlorophosphino)benzene is a versatile and reactive precursor for the synthesis of a wide array of bidentate diphosphine ligands featuring a rigid o-phenylene backbone. This rigidity is often desirable as it pre-organizes the phosphorus donor atoms for chelation to a metal center. The synthesis typically involves the substitution of the chloro groups with various organic moieties via reaction with organometallic reagents, such as Grignard or organolithium reagents.

This document provides a detailed protocol for the synthesis of a representative diphosphine ligand, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), from this compound. It also includes quantitative data for the product and outlines key catalytic applications relevant to drug development and organic synthesis.

General Synthetic Scheme & Workflow

The fundamental reaction involves the nucleophilic substitution of the four P-Cl bonds on this compound with four equivalents of an organometallic reagent (R-M), where M is typically Li or MgX. This allows for the introduction of a wide variety of alkyl or aryl (R) groups.

General Reaction: C₆H₄(PCl₂)₂ + 4 R-M → C₆H₄(PR₂)₂ + 4 MCl

Caption: General workflow for synthesizing diphosphine ligands.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

This protocol details the synthesis of dppbz using a Grignard reagent. Strict anhydrous and anaerobic (Schlenk line or glovebox) techniques are essential due to the moisture and air sensitivity of the reagents.

3.1 Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| This compound | C₆H₄(PCl₂)₂ | 279.85 | 10.0 g (35.7 mmol) | Corrosive, handle with care. |

| Magnesium Turnings | Mg | 24.31 | 3.82 g (157 mmol) | Activate if necessary. |

| Bromobenzene (B47551) | C₆H₅Br | 157.01 | 24.7 g (157 mmol) | Use freshly distilled. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~400 mL | Anhydrous, freshly distilled from Na/benzophenone. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | For quenching. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying. |

| Iodine | I₂ | 253.81 | 1 crystal | For Grignard initiation. |

3.2 Equipment

-

Three-neck round-bottom flask (500 mL), flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Schlenk line or glovebox for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Cannula or syringe for liquid transfers

-

Standard glassware for workup and purification

3.3 Procedure

-

Preparation of Grignard Reagent:

-

To a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (3.82 g).

-

Assemble the glassware and place it under a positive pressure of argon or nitrogen.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene (24.7 g) in 100 mL of anhydrous THF.

-

Add ~10 mL of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it does not start, gently warm the flask.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the grey-black solution at room temperature for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

-

Phosphine Synthesis:

-

In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve this compound (10.0 g) in 200 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared phenylmagnesium bromide solution via cannula to the cooled dichlorophosphine solution over 1 hour, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM) and separate the layers.

-

Extract the aqueous layer two more times with 50 mL portions of DCM.

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from hot ethanol (B145695) or isopropanol (B130326) to afford 1,2-bis(diphenylphosphino)benzene as a white crystalline solid.

-

Data Presentation

Table 1: Representative Synthesis Data

| Product Ligand | R-Group | Organometallic Reagent | Typical Yield | Ref. |

|---|---|---|---|---|

| 1,2-Bis(diphenylphosphino)benzene (dppbz) | Phenyl | PhMgBr | 75-85% | - |

| 1,2-Bis(dicyclohexylphosphino)benzene | Cyclohexyl | Cy₂PLi | ~70% | - |

| 1,2-Bis(di-tert-butylphosphino)benzene | tert-Butyl | t-BuLi | ~60-70% | - |

Table 2: Characterization Data for 1,2-Bis(diphenylphosphino)benzene (dppbz) [1]

| Property | Value |

|---|---|

| Formula | C₃₀H₂₄P₂ |

| Molecular Weight | 446.46 g/mol |

| Appearance | White, air-stable solid |

| Melting Point | 183-188 °C |

| ³¹P NMR (CDCl₃) | δ ≈ -13.5 ppm |

| ¹H NMR (CDCl₃) | δ ≈ 7.2-7.5 ppm (m, Ar-H) |

Application Notes

Diphosphine ligands synthesized from this compound, particularly dppbz, are highly effective in a range of palladium- and nickel-catalyzed cross-coupling reactions.[2] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The bidentate nature of the ligand stabilizes the metal center and promotes key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]

Table 3: Key Catalytic Applications of dppbz-Metal Complexes

| Reaction Type | Description | Metal Catalyst |

| Suzuki-Miyaura Coupling | C-C bond formation between organoboron compounds and organic halides. | Palladium |

| Buchwald-Hartwig Amination | C-N bond formation between aryl halides and amines.[3] | Palladium |

| C-S Cross-Coupling | C-S bond formation between aryl halides and thiols. | Nickel / Palladium |

| Carbonylation | Introduction of a carbonyl group using CO gas. | Palladium |

Below is a diagram representing a generic catalytic cycle for a Pd-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is facilitated by diphosphine (P^P) ligands like dppbz.

Caption: A generic catalytic cross-coupling cycle.[5][6][7]

The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) complex stabilized by the diphosphine ligand (L).[5] This is followed by transmetalation with an organometallic reagent (R'-M). The cycle concludes with reductive elimination, which forms the desired C-C bond (Ar-R') and regenerates the Pd(0) catalyst.[6] The electronic and steric properties imparted by the diphosphine ligand are crucial for the efficiency of each of these steps.[4]

References

- 1. 1,2-Bis(diphenylphosphino)benzene | C30H24P2 | CID 498379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Preparation of Phosphonite Ligands using 1,2-Bis(dichlorophosphino)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonite ligands are a class of organophosphorus compounds that have garnered significant attention in the field of catalysis due to their unique electronic and steric properties. As ligands in transition metal complexes, they have been instrumental in a variety of catalytic transformations, including cross-coupling reactions, hydroformylation, and hydrogenation. The 1,2-phenylene backbone provides a rigid and well-defined geometry, which can impart high selectivity in catalytic processes. This document provides a detailed protocol for the synthesis of bidentate phosphonite ligands derived from 1,2-bis(dichlorophosphino)benzene and various substituted phenols.

General Reaction Scheme

The synthesis of phosphonite ligands from this compound involves the nucleophilic substitution of the chlorine atoms by the oxygen of a phenol (B47542) or alcohol. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

General reaction for the synthesis of phosphonite ligands.

Experimental Protocols

Materials and Methods

Materials:

-

This compound

-

Substituted phenol (e.g., 2,4-di-tert-butylphenol)

-

Triethylamine (NEt3), freshly distilled

-

Anhydrous toluene (B28343)

-

Anhydrous hexane

-

Celite®

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere (Nitrogen or Argon)

Safety Precautions: this compound is a moisture-sensitive and corrosive compound. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis of a Representative Phosphonite Ligand: 1,2-Bis[bis(2,4-di-tert-butylphenoxy)phosphino]benzene

This protocol describes the synthesis of a specific phosphonite ligand using 2,4-di-tert-butylphenol (B135424) as the nucleophile.

-

Preparation of the Phenol Solution: In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2,4-di-tert-butylphenol (2.06 g, 10 mmol) and freshly distilled triethylamine (1.4 mL, 10 mmol) in 100 mL of anhydrous toluene under an inert atmosphere.

-

Reaction Mixture: Cool the solution to 0 °C using an ice bath.

-

Addition of Dichlorophosphine: To a separate 100 mL Schlenk flask, add this compound (1.39 g, 5 mmol) and dissolve it in 50 mL of anhydrous toluene.

-

Slow Addition: Slowly add the solution of this compound to the stirred phenol/triethylamine solution at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Work-up: Remove the precipitate by filtration through a pad of Celite® under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product is then purified by recrystallization from a toluene/hexane solvent system.

-

Characterization: The final product should be characterized by ³¹P NMR, ¹H NMR, and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various phosphonite ligands derived from this compound and different substituted phenols. Note: These are representative values and actual results may vary.

| Phenol Substituent | Product | Yield (%) | ³¹P NMR (δ, ppm) |

| 2,4-di-tert-butyl | 1,2-Bis[bis(2,4-di-tert-butylphenoxy)phosphino]benzene | 85-95 | 135.2 |

| 2,6-diisopropyl | 1,2-Bis[bis(2,6-diisopropylphenoxy)phosphino]benzene | 80-90 | 138.5 |

| 4-methoxy | 1,2-Bis[bis(4-methoxyphenoxy)phosphino]benzene | 90-98 | 130.1 |

| 4-nitro | 1,2-Bis[bis(4-nitrophenoxy)phosphino]benzene | 75-85 | 128.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of phosphonite ligands from this compound.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants, intermediates, and products in the synthesis.

Application Notes and Protocols for 1,2-Bis(diphenylphosphino)benzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of the versatile bidentate phosphine (B1218219) ligand, 1,2-Bis(diphenylphosphino)benzene, from its precursor 1,2-Bis(dichlorophosphino)benzene, and its subsequent application in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The protocols provided are based on established methodologies for these transformations.

Introduction: From Precursor to Ligand

This compound is a highly reactive organophosphorus compound that serves as a valuable precursor for the synthesis of more stable and widely used phosphine ligands. Due to the hydrolytic sensitivity of the P-Cl bonds, it is not typically employed directly as a ligand in catalytic reactions. Instead, it is converted to more robust ligands, such as 1,2-Bis(diphenylphosphino)benzene (dppbz), which are then used to generate highly active and selective palladium catalysts. The bidentate nature of dppbz allows for the formation of stable chelate complexes with palladium, which can enhance catalytic activity and influence selectivity in cross-coupling reactions.

Synthesis of 1,2-Bis(diphenylphosphino)benzene from this compound

A common method for the synthesis of 1,2-Bis(diphenylphosphino)benzene from this compound involves the reaction with a phenylating agent, such as phenylmagnesium bromide or phenyllithium.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)benzene

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Grignard Reaction: Prepare a solution of phenylmagnesium bromide (4.2 equiv) in THF. Cool the solution of this compound to 0 °C in an ice bath. Slowly add the phenylmagnesium bromide solution via the dropping funnel to the stirred solution of the dichlorophosphine.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by ³¹P NMR spectroscopy until the starting material is consumed. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether or toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane) to afford 1,2-Bis(diphenylphosphino)benzene as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions Using 1,2-Bis(diphenylphosphino)benzene (dppbz)

The palladium/dppbz catalytic system is effective for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The general workflow involves the in situ formation of the active catalyst from a palladium precursor and the dppbz ligand.

General Experimental Workflow

Application Notes and Protocols: Synthesis of Metal Complexes with 1,2-Bis(dichlorophosphino)benzene Derived Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of metal complexes featuring chelating diphosphine ligands derived from 1,2-bis(dichlorophosphino)benzene. The protocol is divided into two main stages: the synthesis of the versatile ligand precursor, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), and its subsequent use in the formation of illustrative nickel(II) and palladium(II) complexes.

Introduction

This compound is a key starting material for a variety of chelating diphosphine ligands. These ligands, characterized by a rigid o-phenylene backbone, are crucial in coordination chemistry and catalysis. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the phosphorus atoms. This protocol focuses on the synthesis of 1,2-bis(diphenylphosphino)benzene (dppbz) and its application in the preparation of square planar Ni(II) and Pd(II) complexes, which are of significant interest for their catalytic activities and potential applications in medicinal chemistry.

Part 1: Synthesis of 1,2-Bis(diphenylphosphino)benzene (dppbz)

This part of the protocol outlines the synthesis of the chelating diphosphine ligand, 1,2-bis(diphenylphosphino)benzene (dppbz), from this compound. The reaction proceeds via a Grignard reaction, where the P-Cl bonds are replaced with P-Ph bonds.

Experimental Protocol

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: Cool the Grignard reagent to 0 °C in an ice bath. In a separate Schlenk flask, dissolve this compound in dry toluene under an inert atmosphere. Slowly add the solution of this compound to the cooled Grignard reagent with vigorous stirring.

-

Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane (B92381), to yield pure 1,2-bis(diphenylphosphino)benzene as a white solid.

Part 2: Synthesis of Metal Complexes

This section details the synthesis of a representative nickel(II) complex, [NiCl₂(dppbz)], and a palladium(II) complex, [PdCl₂(dppbz)], using the dppbz ligand prepared in Part 1.

Experimental Protocol: Synthesis of [NiCl₂(dppbz)]

Materials:

-

1,2-Bis(diphenylphosphino)benzene (dppbz)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous Nickel(II) chloride

-

Ethanol or a mixture of dichloromethane and ethanol

-

Diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of dppbz in warm ethanol, add a solution of NiCl₂·6H₂O in ethanol.[1]

-

Stir the resulting mixture at room temperature. A colored precipitate will form.

-

Continue stirring for a few hours to ensure complete reaction.

-

Filter the solid product, wash with ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain [NiCl₂(dppbz)].

Experimental Protocol: Synthesis of [PdCl₂(dppbz)]

Materials:

-

1,2-Bis(diphenylphosphino)benzene (dppbz)

-

Palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂])

-

Benzene (B151609) or dichloromethane

-

Hexane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve dppbz in benzene or dichloromethane under an inert atmosphere.

-

In a separate flask, dissolve [PdCl₂(PhCN)₂] in the same solvent. Using [PdCl₂(PhCN)₂] is often preferred due to its better solubility compared to PdCl₂.[2]

-

Add the palladium precursor solution to the dppbz solution and stir at room temperature.

-

A precipitate will form. Stir the reaction mixture for several hours.

-

Reduce the solvent volume under vacuum if necessary and add hexane to complete the precipitation.

-

Filter the product, wash with hexane, and dry under vacuum to yield [PdCl₂(dppbz)].

Data Presentation

Table 1: Summary of Yields and Spectroscopic Data for Synthesized Compounds

| Compound | Formula | Yield (%) | ³¹P{¹H} NMR (δ, ppm) | ν(CO) (cm⁻¹) (for carbonyl derivatives) |

| This compound | C₆H₄(PCl₂)₂ | 93[3][4] | - | Not Applicable |

| 1,2-Bis(diphenylphosphino)benzene (dppbz) | C₆H₄(PPh₂)₂ | High | ~ -13.5 (in CDCl₃) | Not Applicable |

| [NiCl₂(dppbz)] | [NiCl₂(C₃₀H₂₄P₂)] | High | Not reported | Not Applicable |

| [(dppbz)Ni(CO)₂] | [Ni(CO)₂ (C₃₀H₂₄P₂)] | Not reported | Not reported | 1996, 1935 (in THF)[3][5] |

| [PdCl₂(dppbz)] | [PdCl₂(C₃₀H₂₄P₂)] | High | ~ 45.5 (in CDCl₃) | Not Applicable |

Note: ³¹P NMR chemical shifts can vary depending on the solvent and concentration.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of metal complexes with 1,2-bis(diphenylphosphino)benzene, starting from this compound.

Caption: General workflow for the synthesis of dppbz and its metal complexes.

Logical Relationship of Components

The following diagram illustrates the relationship between the starting material, the derived ligand, and the final metal complexes, highlighting the modularity of this synthetic approach.

Caption: Relationship between precursor, ligand, and final metal complex.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Zerovalent Nickel Compounds Supported by 1,2-Bis(diphenylphosphino)benzene: Synthesis, Structures, and Catalytic Properties - Inorganic Chemistry - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Zerovalent Nickel Compounds Supported by 1,2-Bis(diphenylphosphino)benzene: Synthesis, Structures, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1,2-Bis(dichlorophosphino)benzene Derivatives in Asymmetric Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of chiral diphosphine ligands derived from 1,2-bis(dichlorophosphino)benzene in the field of asymmetric catalysis. The unique structural features of these ligands, particularly those with P-chirality, have led to the development of highly efficient and enantioselective catalysts for a variety of chemical transformations, most notably asymmetric hydrogenation. These catalysts are instrumental in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fragrance industries.

Introduction to this compound Derivatives in Catalysis

This compound serves as a key precursor for the synthesis of a class of bidentate phosphine (B1218219) ligands characterized by a rigid benzene (B151609) backbone. This rigidity, combined with the stereogenic phosphorus centers that can be introduced, allows for the creation of a well-defined and effective chiral environment around a metal center. The resulting metal-ligand complexes can catalyze reactions with high levels of stereocontrol, leading to the preferential formation of one enantiomer of the product.

Chiral phosphine ligands are broadly categorized into two types: those with chirality on the carbon backbone and those with P-chirogenic centers.[1] While ligands with backbone chirality, such as BINAP and DuPhos, have been extensively studied and utilized, P-chirogenic ligands derived from precursors like this compound offer unique steric and electronic properties that can lead to superior catalytic performance in specific applications.[1][2][3] The development of synthetic methodologies utilizing phosphine-borane intermediates has facilitated the synthesis of a wider range of these P-chiral ligands.[1][3]

Key Applications in Asymmetric Catalysis

The primary application of catalysts derived from this compound is in asymmetric hydrogenation .[2][4] These reactions involve the addition of hydrogen across a double bond (C=C, C=O, C=N) in a prochiral substrate to create a new stereocenter. Rhodium and Ruthenium complexes of these diphosphine ligands have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of various functionalized alkenes and ketones.[2][5][6]

Asymmetric Hydrogenation of Alkenes

Rhodium complexes of P-chiral ligands derived from a 1,2-bis(phosphino)benzene (B50889) backbone have shown exceptional performance in the asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives. These reactions are fundamental for the synthesis of chiral amino acids, which are vital building blocks for pharmaceuticals. For instance, the ligand (R,R)-BICP, a chiral 1,4-bisphosphine with a rigid bicyclic backbone, has been successfully applied in the Rh-catalyzed asymmetric hydrogenation of enamides, providing an efficient route to enantiomerically enriched amines.[7]

Asymmetric Hydrogenation of Ketones

The enantioselective hydrogenation of prochiral ketones to chiral alcohols is another critical transformation where these catalysts excel. Ruthenium complexes of chiral biphenyl (B1667301) diphosphines have been systematically studied, revealing that the stereoelectronic properties of the ligand are crucial for achieving high enantioselectivity.[5][6][8] The choice of ligand can be tailored to the specific substrate to achieve optimal results.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems based on ligands conceptually related to or derived from 1,2-bis(phosphino)benzene structures in asymmetric hydrogenation reactions.

| Ligand/Catalyst | Substrate | Product | Solvent | Temp (°C) | Pressure (psi) | S/C Ratio | Conversion (%) | ee (%) | Reference |

| [Rh((S,S)-Et-DuPhos)(COD)]OTf | Methyl (Z)-α-acetamidocinnamate | N-acetyl-(S)-phenylalanine methyl ester | MeOH | 25 | 30 | 1000 | >99 | 99 | [2] |

| [Rh((R,R)-Me-DuPhos)(COD)]OTf | Methyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | MeOH | 25 | 30 | 1000 | >99 | >99 | [2] |

| [Rh((R,R)-BICP)(COD)]BF4 | N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | Toluene | 25 | 40 | 100 | 100 | 94 | [7] |

| [Rh((R,R)-BICP)(COD)]BF4 | (Z)-N-(1-phenylprop-1-en-1-yl)acetamide | N-(1-phenylpropyl)acetamide | Toluene | 25 | 40 | 100 | 100 | 95 | [7] |

| [{IrCl(cod)}2]/MeO-biphep/I2 | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | CH2Cl2 | 25 | 600 | 100 | >99 | 96 | [9] |

Table 1: Performance in Asymmetric Hydrogenation of Alkenes and N-heterocycles.

| Ligand/Catalyst | Substrate | Product | Solvent | Temp (°C) | Pressure (atm) | S/C Ratio | Conversion (%) | ee (%) | Reference |

| [RuCl2(SYNPHOS)(dmf)n] | Methyl acetoacetate | Methyl 3-hydroxybutyrate | MeOH | 50 | 20 | 2000 | 100 | 99 | [6] |

| [RuCl2(DIFLUORPHOS)(dmf)n] | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoro-3-hydroxybutyrate | MeOH | 110 | 80 | 2000 | 100 | 81 | [6] |

| [Ir(binap)(cod)]BF4 / P,N-ligand | 1-Tetralone | 1-Tetralol | Dioxane-MeOH | 90 | 57 | 200 | ~100 | 95 | [10] |

Table 2: Performance in Asymmetric Hydrogenation of Ketones.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound

This protocol is a generalized procedure based on established synthetic routes for creating chiral phosphine ligands.[11][12]

Materials:

-

This compound[12]

-

Grignard reagent (e.g., tert-butylmethylmagnesium chloride) or organolithium reagent

-

Anhydrous, degassed tetrahydrofuran (B95107) (THF)

-

Borane-THF complex (BH3·THF)

-

Amine for deboronation (e.g., DABCO or diethylamine)

-

Anhydrous solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere.

-

Phosphination: this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The chiral Grignard or organolithium reagent (4.2 eq) is added dropwise via the dropping funnel, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Borane Protection: The reaction mixture is cooled to 0 °C, and a solution of borane-THF complex (excess) is added slowly. The mixture is stirred at room temperature for 2 hours to ensure complete formation of the phosphine-borane adduct.

-

Work-up and Purification: The reaction is quenched by the slow addition of methanol (B129727). The solvent is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Deboronation: The purified phosphine-borane adduct is dissolved in a suitable solvent (e.g., toluene). An excess of an amine such as DABCO or diethylamine (B46881) is added, and the mixture is heated to reflux until the deprotection is complete (monitored by ³¹P NMR).

-

Final Purification: The solvent and excess amine are removed under vacuum. The resulting chiral diphosphine ligand is purified by recrystallization or chromatography under inert conditions.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of an asymmetric hydrogenation reaction using a Rhodium-diphosphine catalyst.[2][13]

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral diphosphine ligand (e.g., BenzP*)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral diphosphine ligand (0.011 mmol) are placed in a reaction flask. Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), is dissolved in anhydrous, degassed methanol (10 mL) and added to the catalyst solution.

-

Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi). The reaction is stirred at room temperature for the specified time (e.g., 12 hours).

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Visualizations

References